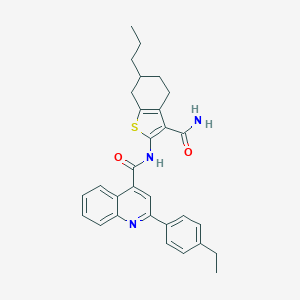![molecular formula C20H20N2O4 B330682 5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B330682.png)
5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) is a synthetic organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol. This compound is characterized by its unique structure, which includes a benzene ring connected to two furan rings via methylene bridges, each furan ring being substituted with a carboxamide group.
Métodos De Preparación
The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through standard aromatic substitution reactions.
Attachment of Methylene Bridges: Methylene bridges are introduced via alkylation reactions.
Formation of Furan Rings: The furan rings are synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxamide Groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide groups to amine groups.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) can be compared with other similar compounds, such as:
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylfuran-2-yl)quinoline-4-carboxamide]: Similar structure but with quinoline rings instead of furan rings.
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide): Variants with different substituents on the furan rings.
The uniqueness of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
5-methyl-N-[[3-[[(5-methylfuran-2-carbonyl)amino]methyl]phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-6-8-17(25-13)19(23)21-11-15-4-3-5-16(10-15)12-22-20(24)18-9-7-14(2)26-18/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
MOPPJDASBFTTRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C |
SMILES canónico |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


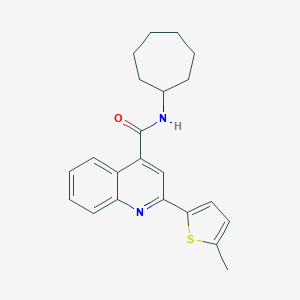
![4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330603.png)
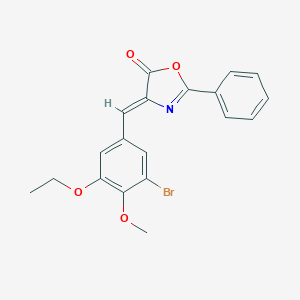
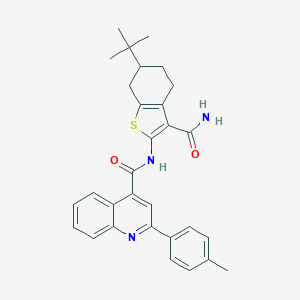
![3-(benzylsulfanyl)-5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B330608.png)
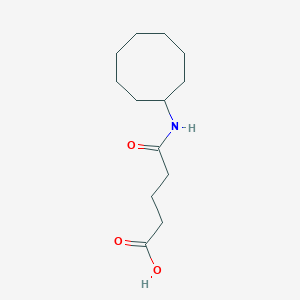
![N~1~-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330610.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B330613.png)

![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B330618.png)
![2-(4-ethylphenyl)-N-[2-(4-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330620.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B330621.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B330622.png)
